2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride
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Overview
Description
2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride is a chemical compound that features a furan ring and a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride typically involves the formation of the benzodiazole ring followed by the introduction of the furan moiety. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzodiazole core. The furan ring can then be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazoles.
Substitution: Both the furan and benzodiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the benzodiazole ring can produce dihydrobenzodiazoles .
Scientific Research Applications
2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(furan-3-yl)ethanamine hydrochloride: Similar structure but lacks the benzodiazole ring.
1,2,3,4-tetrahydroisoquinoline analogs: Share the benzodiazole ring but differ in the substituents and overall structure.
Uniqueness
2-(furan-3-yl)-1H-1,3-benzodiazol-5-amine hydrochloride is unique due to the presence of both the furan and benzodiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10ClN3O |
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Molecular Weight |
235.67 g/mol |
IUPAC Name |
2-(furan-3-yl)-3H-benzimidazol-5-amine;hydrochloride |
InChI |
InChI=1S/C11H9N3O.ClH/c12-8-1-2-9-10(5-8)14-11(13-9)7-3-4-15-6-7;/h1-6H,12H2,(H,13,14);1H |
InChI Key |
HNMNZPGJJFWRRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C3=COC=C3.Cl |
Origin of Product |
United States |
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